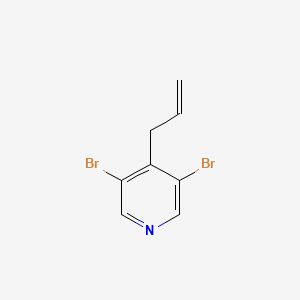
3,5-Dibromo-4-prop-2-enylpyridine
Vue d'ensemble
Description
3,5-Dibromo-4-prop-2-enylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an allyl group at the 4th position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-prop-2-enylpyridine can be achieved through several methods. One common approach involves the bromination of 4-allylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-4-prop-2-enylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Saturated pyridine derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-4-prop-2-enylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-prop-2-enylpyridine involves its interaction with various molecular targets. The bromine atoms and the allyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
3,5-Dibromopyridine: Lacks the allyl group, making it less reactive in certain coupling reactions.
3,5-Difluoropyridine: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
4-Allylpyridine: Lacks the bromine atoms, resulting in different chemical behavior and reactivity.
Uniqueness: 3,5-Dibromo-4-prop-2-enylpyridine is unique due to the presence of both bromine atoms and an allyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7Br2N |
|---|---|
Poids moléculaire |
276.96 g/mol |
Nom IUPAC |
3,5-dibromo-4-prop-2-enylpyridine |
InChI |
InChI=1S/C8H7Br2N/c1-2-3-6-7(9)4-11-5-8(6)10/h2,4-5H,1,3H2 |
Clé InChI |
HILZNHNPAQKLHI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=NC=C1Br)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













